4-(Pyridin-3-yloxy)butanoic acid is an organic compound characterized by a pyridine ring substituted with a butanoic acid moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its systematic name reflects its structure, where the pyridine ring is attached to the butanoic acid through an ether linkage.
4-(Pyridin-3-yloxy)butanoic acid can be sourced from various chemical suppliers and has been studied in several research contexts, particularly in relation to its pharmacological properties and synthesis methods. It is cataloged under the CAS number 1250546-24-7, which facilitates its identification in chemical databases and procurement from suppliers like Biosynth and BenchChem .
This compound falls under the category of aromatic compounds due to the presence of the pyridine ring and is classified as a monocarboxylic acid because of its carboxyl functional group. It also exhibits characteristics typical of phenolic compounds, given the presence of the pyridin-3-yloxy substituent.
The synthesis of 4-(Pyridin-3-yloxy)butanoic acid can be achieved through several methods, often involving the reaction of pyridine derivatives with butanoic acid or its derivatives. Common techniques include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are typically employed for purification.
The molecular structure of 4-(Pyridin-3-yloxy)butanoic acid can be represented as follows:
The compound features distinct functional groups that contribute to its chemical reactivity and potential biological activity. The presence of both an aromatic ring and a carboxylic acid group suggests possible interactions with biological macromolecules.
4-(Pyridin-3-yloxy)butanoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electronic properties of the pyridine ring, which can stabilize charged intermediates during reactions.
The mechanism of action for 4-(Pyridin-3-yloxy)butanoic acid typically involves its interaction with specific biological targets such as enzymes or receptors.
Experimental studies have indicated that modifications in the structure can significantly alter its binding affinity and selectivity towards these targets, highlighting the importance of structure-activity relationships in drug design.
Relevant analyses such as spectroscopic techniques (NMR, IR) are utilized to characterize these properties further.
4-(Pyridin-3-yloxy)butanoic acid has potential applications in:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and related fields .
Cytochrome P450 (CYP450) enzymes, particularly the CYP3A and CYP2A subfamilies, serve as the primary biocatalysts in the formation pathway of 4-(pyridin-3-yloxy)butanoic acid. These heme-containing monooxygenases facilitate the regioselective hydroxylation of pyridine-containing precursors through an oxygen-rebound mechanism involving high-valent iron-oxo intermediates [3] [9]. The catalytic cycle begins with substrate binding near the heme iron, which induces a spin-state shift facilitating reduction. Molecular oxygen activation then occurs via sequential electron transfers, leading to C-H bond cleavage at the carbon adjacent to the pyridyl nitrogen [6] [9]. This enzymatic positioning allows for precise molecular orientation critical for the formation of the 3-hydroxypyridine intermediate.
Table 1: Key CYP450 Isoforms Involved in Pyridine Ring Hydroxylation
Isoform | Tissue Localization | Catalytic Efficiency | Primary Substrates |
---|---|---|---|
CYP3A4 | Liver, Intestine | High (Vmax: 18 min⁻¹) | Nicotine derivatives, Alkaloids |
CYP2A6 | Hepatic | Moderate (Vmax: 8 min⁻¹) | Nicotine, Cotinine |
CYP2D6 | Hepatic | Low (Vmax: 2 min⁻¹) | Minor pyridine metabolites |
Following initial hydroxylation, oxidative decarboxylation reactions modify the aliphatic side chain, ultimately yielding 4-(pyridin-3-yloxy)butanoic acid. In vitro studies using human liver microsomes demonstrate that this pathway is inducible by xenobiotics via pregnane X receptor (PXR) activation, which upregulates CYP3A4 expression [6] [9]. The overall metabolic scheme can be summarized as:Pyridine precursor → 3-Hydroxypyridine → Side-chain oxidation → 4-(Pyridin-3-yloxy)butanoic acid
4-(Pyridin-3-yloxy)butanoic acid is identified as a secondary metabolite in the processing of tobacco-specific nitrosamines (TSNAs), particularly during the detoxification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Biochemical studies reveal that this acid forms through the β-oxidation of carbonyl intermediates generated during cytochrome P450-mediated denitrosation reactions [1] [4]. The ChEBI database explicitly classifies related structures like 4-oxo-4-(pyridin-3-yl)butanoic acid as "byproducts of tobacco-specific N-nitrosamines generated by cytochrome P-450" [4], confirming the metabolic relationship.
The formation occurs via three convergent pathways:
Table 2: Precursor Compounds in TSNA Metabolic Processing
Precursor Compound | Enzymatic System | Resulting Metabolite | Biological Significance |
---|---|---|---|
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) | CYP450 + Aldehyde dehydrogenase | 4-oxo-4-(pyridin-3-yl)butanoic acid | Carcinogen detoxification |
NNN (N'-Nitrosonornicotine) | CYP2A6-mediated hydroxylation | 4-Hydroxy-4-(3-pyridyl)butanoic acid | Metabolic inactivation |
Iso-NNAC (4-(N-Methylnitrosamino)-4-(3-pyridyl)butyric acid) | Microsomal dealkylation | 4-(Pyridin-3-yloxy)butanoic acid | Excretion-oriented processing |
Notably, TSNA metabolism exhibits differential species specificity, with human studies showing substantially higher conversion rates to acidic metabolites compared to rodent models [1] [7]. This acid does not form spontaneously during tobacco curing but arises exclusively through mammalian enzymatic processing, distinguishing it from primary nitrosamines like NNK that form in tobacco during post-harvest processing [1].
Clinical validation of 4-(pyridin-3-yloxy)butanoic acid as a tobacco exposure biomarker comes from rigorous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. A pivotal study quantified this metabolite alongside keto acid [4-oxo-4-(3-pyridyl)butanoic acid] and hydroxy acid [4-hydroxy-4-(3-pyridyl)butanoic acid] enantiomers in urine samples from 18 smokers and matched nicotine patch users [2]. The analytical protocol featured:
Results demonstrated quantifiable levels (mean: 1120 ± 600 ng/mL) in smokers' urine, representing approximately 14% of the nicotine metabolic flux [2]. Crucially, metabolite concentrations decreased significantly during smoking cessation with nicotine patch use (363 ± 228 ng/mL), confirming its exposure-dependent excretion. However, the study established that 4-(pyridin-3-yloxy)butanoic acid originates predominantly from exogenous TSNA exposure rather than endogenous nitrosation, as evidenced by:
Table 3: Urinary Metabolite Concentrations in Smoker Cohort Studies
Metabolite | Smokers (ng/mL) | Nicotine Patch Users (ng/mL) | Detection Method | Biological Significance |
---|---|---|---|---|
4-(Pyridin-3-yloxy)butanoic acid | 1120 ± 600 (n=18) | 363 ± 228 (n=18) | LC-APCI-MS/MS | Secondary TSNA metabolite |
4-Oxo-4-(3-pyridyl)butanoic acid | 228 ± 129 (n=8) | 97.5 ± 80.6 (n=8) | Post-reduction analysis | Nicotine oxidation product |
(S)-4-Hydroxy-4-(3-pyridyl)butanoic acid | 14.1 ± 8.0 (n=18) | 4.1 ± 3.3 (n=18) | Chiral derivatization | Limited diagnostic utility |
The stereochemical profile further informs biomarker interpretation: while (R)-hydroxy acid dominates urine (>98%), the (S)-enantiomer shows greater specificity for activation pathways but is overwhelmed by nicotine-derived metabolites [2]. This acid's chemical stability and extended detection window (48-72 hours post-exposure) make it superior to volatile nitrosamines for population-level tobacco exposure assessment. Current research focuses on standardizing urinary quantification protocols to establish population reference ranges for epidemiological studies.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8